Physicochemical Profiling and Analytical Validation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic Acid
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary In the landscape of rational drug design, poly-substituted benzofurans...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the landscape of rational drug design, poly-substituted benzofurans serve as highly privileged scaffolds. Specifically, 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-85-3) has emerged as a critical building block for synthesizing potent kinase and phosphatase inhibitors. This whitepaper provides an in-depth mechanistic analysis of its structural properties, exact molecular weight determination, and a self-validating analytical protocol for its integration into high-throughput discovery pipelines.
Molecular Weight Determination & Physicochemical Data
The exact mass and average molecular weight of a compound dictate its mass spectrometric behavior and stoichiometric calculations during synthesis. For 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, the molecular formula is C₁₀H₆BrClO₃ .
The average molecular weight is calculated using the standard atomic weights of its constituent elements, yielding 289.51 g/mol [1]. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass—calculated using the most abundant isotopes (
12
C,
1
H,
79
Br,
35
Cl,
16
O)—is 287.92 Da [2].
The specific substitution pattern of this molecule is not arbitrary; it is a highly engineered pharmacophore designed to maximize target affinity and metabolic stability. Benzofuran-2-carboxylic acids are widely recognized as potent phosphotyrosine (pTyr) mimetics[3].
C2 Carboxylic Acid: Acts as the primary anchor, mimicking phosphate groups to form critical salt bridges with arginine or lysine residues in target active sites, such as Lymphoid-tyrosine phosphatase (LYP)[3].
C3 Methyl Group: Provides localized steric shielding to the C2-carboxyl group. This restricts the rotational freedom of the acid, locking it into a bioactive conformation while simultaneously reducing susceptibility to rapid metabolic glucuronidation.
C5 Chlorine & C7 Bromine: The di-halogenation strategy serves a dual thermodynamic purpose. First, it drives up the lipophilicity (LogP) of the core, enhancing cellular permeability. Second, the heavy halogens engage in highly directional halogen bonding and
π
-halogen interactions with hydrophobic pockets, a mechanism proven critical in the inhibition of targets like Pim-1 kinase[4].
Fig 1. Logical relationship of structural substituents and target binding interactions.
To ensure the integrity of this building block before downstream synthesis, we employ a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) protocol. The presence of both Bromine and Chlorine provides a built-in internal control via their distinct natural isotopic distributions[5].
Step-by-Step Methodology
Sample Preparation (Causality: Solubility & Ionization):
Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:10 in a mobile phase of 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate.
Rationale: The highly lipophilic bromo-chloro-benzofuran core requires high organic content for dissolution. Ammonium formate acts as a volatile buffer that actively promotes the deprotonation of the carboxylic acid, optimizing it for negative ion mode.
Chromatographic Separation (Causality: Hydrophobic Retention):
Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
Rationale: The C18 stationary phase effectively retains the halogenated core, ensuring separation from any des-halogenated synthetic impurities.
Mass Spectrometry Acquisition (Causality: Soft Ionization):
Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).
Rationale: The C2-carboxylic acid readily yields a stable [M-H]⁻ anion. This soft ionization prevents the fragmentation of the core, keeping the halogen atoms attached for isotopic analysis.
Isotopic Pattern Validation (Causality: Internal Verification):
Analyze the molecular ion cluster around m/z 287.9. Bromine exists naturally as
79
Br and
81
Br in a ~1:1 ratio, while Chlorine exists as
35
Cl and
37
Cl in a ~3:1 ratio. A molecule containing exactly one Br and one Cl will mathematically generate a distinct M : M+2 : M+4 peak intensity ratio of approximately 3 : 4 : 1 [5].
Rationale: Observing this exact 3:4:1 cluster at m/z 287.9, 289.9, and 291.9 serves as an absolute, self-validating confirmation of the C₁₀H₆BrClO₃ molecular formula, eliminating the possibility of false positives from isobaric contaminants.
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic Acid: Structural Dynamics, Synthetics, and Applications in Drug Discovery
Executive Summary The benzofuran nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for diverse therapeutic agents ranging from antiarrhythmics to targeted oncology d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for diverse therapeutic agents ranging from antiarrhythmics to targeted oncology drugs[1]. Among its highly functionalized derivatives, 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-85-3) stands out as a critical building block. The strategic placement of halogens (chlorine at C5, bromine at C7) and a methyl group at C3 creates a unique stereoelectronic profile that enhances lipophilicity, enables halogen bonding with protein targets, and restricts the conformational freedom of subsequent C2-amide derivatives[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its expanding role in modern drug discovery.
Structural Dynamics and Physicochemical Profile
The pharmacological utility of 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is dictated by its precise substitution pattern.
C5-Chloro & C7-Bromo Substituents: The introduction of heavy halogens into the benzofuran ring significantly increases the cytotoxic potential of the scaffold. Halogens act as hydrophobic vectors that improve membrane permeability and participate in highly directional halogen bonds (X-bonds) with Lewis base residues in target binding pockets[1][3].
C3-Methyl Group: This alkyl substitution provides essential steric bulk. In downstream drug candidates (such as pan-HDAC inhibitors), the C3-methyl group forces the C2-substituent out of coplanarity with the benzofuran ring, locking the molecule into a bioactive conformation[2].
C2-Carboxylic Acid: Serves as a versatile synthetic handle for amidation, esterification, or decarboxylation, allowing for rapid library generation during structure-activity relationship (SAR) studies[2][4].
Quantitative Physicochemical Data
The following table summarizes the core molecular properties essential for formulation and pharmacokinetic modeling[5][6].
Provided by the furan oxygen and carboxylic oxygens[5].
Rotatable Bonds
1
High rigidity, reducing entropic penalty upon target binding[5].
Mechanistic Synthesis Pathway
The synthesis of 3-methylbenzofuran-2-carboxylic acid derivatives relies on the robust condensation of an ortho-hydroxyacetophenone with an
α
-halo ester, followed by base-catalyzed cyclization and saponification[7][8].
Step-by-Step Experimental Protocol
Step 1: O-Alkylation (Williamson Etherification)
Reaction: Dissolve 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by dropwise addition of ethyl bromoacetate (1.2 eq) at 0 °C[7][8].
Causality: DMF is chosen as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the S_N2 attack. K₂CO₃ is utilized because it is a mild base; it quantitatively deprotonates the phenol without causing premature hydrolysis of the ethyl bromoacetate[8].
Workup: Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate to isolate the phenoxyacetate intermediate.
Reaction: Dissolve the crude phenoxyacetate intermediate in absolute ethanol.
Reagents: Add sodium ethoxide (NaOEt, 1.5 eq) and heat to reflux for 2-3 hours[8].
Causality: NaOEt provides the specific basicity required to deprotonate the active methylene group of the acetate. Using ethoxide in ethanol prevents transesterification side reactions that would occur if methoxide/methanol were used. The resulting carbanion attacks the ketone carbonyl, followed by dehydration to form the aromatic benzofuran core[8].
Step 3: Saponification and Acidification
Reaction: To the cyclized ethyl ester, add an aqueous solution of potassium hydroxide (KOH, 3.0 eq) and reflux for 1 hour[7][8].
Causality: Base-catalyzed ester hydrolysis unmasks the carboxylic acid.
Workup: Cool the mixture in an ice bath and acidify with concentrated HCl to pH ~1. The target compound, 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol[8].
Mechanistic workflow for the synthesis and validation of 7-bromo-5-chloro-3-methylbenzofuran-2-carboxylic acid.
Analytical Characterization & Self-Validating Systems
To ensure absolute trustworthiness in the synthetic output, the analytical protocol must be self-validating. Relying solely on HPLC purity is insufficient; structural integrity must be proven mechanistically.
Mass Spectrometry (MS) Isotopic Fingerprinting (The 3:4:1 Rule): The presence of exactly one bromine atom (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br) and one chlorine atom (approx. 3:1 ratio of ³⁵Cl:³⁷Cl) creates a highly specific, self-validating isotopic cluster in mass spectrometry. The molecular ion (M) and its M+2 and M+4 peaks will appear in a strict 3:4:1 relative abundance ratio . Any deviation from this ratio immediately flags dehalogenation side-reactions[3].
¹³C-NMR Carbonyl Tracking: The starting material contains a ketone carbonyl (~197 ppm). Successful cyclization is validated by the complete disappearance of this peak and the emergence of the benzofuran C2 and C3 aromatic carbons (~140-155 ppm), alongside the carboxylic acid carbonyl at ~160-165 ppm[8][9].
HPLC Impurity Profiling: Reverse-phase HPLC (RP-HPLC) utilizing an Agilent SB C18 column with a binary gradient (Acetonitrile/Water with acidic buffer) is required to separate the final product from process-related impurities, such as uncyclized phenoxyacetate (Impurity A) or decarboxylated 3-methylbenzofuran byproducts[4][10].
Applications in Drug Development
The functionalized benzofuran core is a highly sought-after pharmacophore in modern drug design, particularly in oncology and infectious diseases.
Targeted Oncology and Cell Cycle Arrest
Halogenated benzofuran derivatives are potent cytotoxic agents. Research indicates that the introduction of bromine and chlorine into the benzofuran ring significantly enhances anticancer activity by impeding cell cycle progression, specifically inducing G2/M phase arrest in human tumor cell lines (e.g., A549 lung cancer and HepG2 liver cancer cells)[3]. Furthermore, 3-methylbenzofuran-2-carboxylic acid derivatives have been identified as selective inhibitors of the mTOR signaling pathway and the PLK1-PBD (polo-box domain of polo-like kinase 1), making them prime candidates for overcoming radioresistance in solid tumors[3][11].
Epigenetic Modulation (HDAC Inhibitors)
The 2-carboxylic acid moiety serves as the critical linkage point for synthesizing pan-histone deacetylase (HDAC) inhibitors. A prominent example is the clinical-stage drug Abexinostat , which utilizes a 3-methylbenzofuran core. By functionalizing the carboxylic acid of the benzofuran via amide coupling (e.g., using HATU/DIPEA), researchers can attach zinc-binding pharmacophores necessary for HDAC active site chelation, yielding compounds that effectively inhibit the growth of solid tumor cells[2].
Antimicrobial and Antifungal Agents
Beyond oncology, halogenated benzofurans exhibit broad-spectrum antimicrobial properties. Derivatives synthesized from benzofuran-2-carboxylic acids have shown significant efficacy against multidrug-resistant pathogens, including MRSA and Pseudomonas aeruginosa[12]. They are also utilized in the synthesis of antifungal agents targeting fungal N-myristoyltransferase, demonstrating the extreme versatility of this chemical starting point[10][13].
An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Profile of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative with potential applications in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for safe handling and for predicting its potential toxicological liabilities in a therapeutic context. This technical guide provides a comprehensive overview of the predicted Safety Data Sheet (SDS) and a proposed toxicity profiling strategy for this compound. The information herein is synthesized from established regulatory frameworks, data on structurally related compounds, and expert scientific reasoning. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making and guiding the necessary experimental investigations.
Introduction: The Significance of a Robust Safety Profile
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific evaluation. Among the most critical initial assessments is the determination of its safety and toxicity profile. This not only ensures the safety of the researchers handling the compound but also provides early insights into its potential for adverse effects in a biological system. For a molecule like 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, its halogenated aromatic structure warrants a careful and systematic toxicological evaluation. Benzofuran derivatives, as a class, have been noted for a range of biological activities, including cytotoxic and stimulant effects, with halogenation often modulating this activity.[1]
This guide is structured to provide a comprehensive, albeit predictive, Safety Data Sheet (SDS) in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] Furthermore, it outlines a strategic, multi-tiered approach to elucidating the compound's toxicity profile, from initial in vitro assessments to more complex in vivo studies, all grounded in internationally recognized OECD guidelines.[4]
Predicted Safety Data Sheet (SDS)
Disclaimer: The following Safety Data Sheet is a predictive document based on the chemical structure of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and data from structurally similar compounds. It is not a substitute for an experimentally derived SDS. All handling of this compound should be conducted by trained professionals in a controlled laboratory setting.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
SECTION 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen chloride.
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
SECTION 6: Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions: Do not let product enter drains.
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No data available.
Reproductive Toxicity: No data available.
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
Specific Target Organ Toxicity - Repeated Exposure: No data available.
Aspiration Hazard: No data available.
SECTION 12: Ecological Information
No data available.
SECTION 13: Disposal Considerations
Dispose of in accordance with local, state, and federal regulations.
SECTION 14: Transport Information
Not regulated as a hazardous material.
SECTION 15: Regulatory Information
This product is for research and development use only. It is not subject to TSCA regulations.
SECTION 16: Other Information
The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.
A Strategic Framework for Toxicity Profiling
A comprehensive toxicity assessment is crucial for any compound intended for further development. The following section outlines a logical, tiered approach to characterizing the toxicological profile of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, progressing from in vitro assays to in vivo studies.
Tier 1: In Vitro Toxicity Assessment
In vitro assays are the cornerstone of modern toxicology, offering a rapid, cost-effective, and ethically sound means of initial safety screening.[6]
Objective: To determine the concentration at which the compound induces cell death and to calculate the IC₅₀ (half-maximal inhibitory concentration).
Methodology:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[8]
Experimental Protocol (MTT Assay):
Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the intended therapeutic area) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid in cell culture medium and treat the cells for 24, 48, and 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
MTT Assay Workflow
Objective: To assess the potential of the compound to induce DNA mutations.
Methodology:
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screen for mutagenicity.[9][10][11]
Experimental Protocol (Ames Test):
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine.
Exposure: Expose the bacterial strains to various concentrations of the compound, both with and without a metabolic activation system (S9 fraction from rat liver).
Plating: Plate the treated bacteria on a histidine-deficient medium.
Incubation: Incubate the plates for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Tier 2: In Vivo Acute Toxicity Assessment
Should the in vitro data suggest a favorable profile, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.
Objective: To determine the acute oral toxicity and to identify the approximate lethal dose (LD₅₀).
Methodology: OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.[12][13][14] This method is preferred as it uses fewer animals and relies on the observation of clear signs of toxicity rather than death as the endpoint.
Experimental Protocol (OECD 420):
Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
Dosing: Administer the compound by oral gavage at a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
Endpoint: The study identifies a dose that produces clear signs of toxicity but no mortality. This information is used for GHS classification.
Tier 3: Repeated Dose Toxicity and DMPK Studies
For compounds with continued promise, a more in-depth toxicological and pharmacokinetic evaluation is necessary.
Objective: To evaluate the toxic effects of the compound after repeated administration over a defined period.
Methodology: OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.[15]
Experimental Protocol (OECD 407):
Animal Model: Use both male and female rodents.
Dosing: Administer the compound daily by oral gavage for 28 days at three different dose levels, plus a control group.
Observations: Monitor clinical signs, body weight, food and water consumption, hematology, and clinical biochemistry.
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs and tissues.
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16][17][18][19]
Methodology: A battery of in vitro and in vivo assays.
In Vitro:
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
CYP450 Inhibition: Assess the potential for the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
In Vivo:
Pharmacokinetic Profiling: Administer a single dose of the compound to rodents and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).
The toxicological profile of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid can be partially inferred from its structural features. The presence of bromine and chlorine atoms on the aromatic ring can influence its metabolic fate and potential for bioaccumulation. Halogenated aromatic hydrocarbons, as a class, are known to sometimes exhibit neurotoxic effects.[20] Structure-activity relationship (SAR) studies of similar compounds can provide valuable insights into predicting potential toxicities and guiding the design of safer analogues.[21][22]
Conclusion
While no specific experimental data is currently available for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, this technical guide provides a robust framework for its initial safety assessment. The predicted Safety Data Sheet offers essential guidance for safe handling, and the proposed tiered toxicity profiling strategy outlines a clear and scientifically rigorous path for its experimental evaluation. By following these established protocols, researchers and drug development professionals can generate the necessary data to make informed decisions about the future of this promising compound.
OECD. (2009). OECD Guideline for the Testing of Chemicals 412: Subacute Inhalation Toxicity: 28-Day Study. Retrieved from [Link]
Zhang, Y., et al. (2018). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 756-774.
European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Retrieved from [Link]
National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]
Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
OECD. (n.d.). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]
J-Stage. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]
Tilson, H. A., & Kodavanti, P. R. (2003). Neurotoxicity of Halogenated Aromatic Hydrocarbons; Structure-Activity Relationship. Journal of the Korean Society of Toxicology, 19(5), 337-346.
OECD. (1998). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]
ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581.
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
ResearchGate. (n.d.). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. Retrieved from [Link]
IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1601, 1–17.
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
Sanganuwa, A. H. (2016). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance.
EcoOnline. (2019). Regulations for Safety Data Sheets. Retrieved from [Link]
OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
National Institute of Technology and Evaluation. (2013). GHS Classification Guidance for the Japanese Government 2013 Revised Edition. Retrieved from [Link]
PubChem. (n.d.). Benzofuran. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(13), 3226.
GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]
ChemSafetyPro.COM. (2016). GHS Classification Criteria in A Single Page. Retrieved from [Link]
Wikipedia. (n.d.). Safety data sheet. Retrieved from [Link]
ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]
Park, M. V., et al. (2011). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Toxicological Sciences, 122(1), 184–193.
Japan Industrial Safety and Health Association. (n.d.). Labelling and Document (SDS) Delivery System under the Industrial Safety and Health Act (1). Retrieved from [Link]
OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
Chemsafetypro.com. (n.d.). EU REACH Safety Data Sheet (SDS) and eSDS Format. Retrieved from [Link]
ECHA. (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Cronin, M. T. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 1-3.
Richard, A. M. (2000). The Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 56(1), 1-3.
CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
Advanced Application Note: Divergent Functionalization of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic Acid in Lead Optimization
Strategic Rationale of the Scaffold In modern drug discovery, the benzofuran ring serves as a privileged bioisostere of the indole scaffold, offering distinct hydrogen-bonding profiles (acting solely as a weak hydrogen-b...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale of the Scaffold
In modern drug discovery, the benzofuran ring serves as a privileged bioisostere of the indole scaffold, offering distinct hydrogen-bonding profiles (acting solely as a weak hydrogen-bond acceptor) and altered metabolic stability. Specifically, 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-85-3) is a highly engineered chemical building block designed for divergent lead optimization.
This specific substitution pattern provides orthogonal vectors for library synthesis, frequently utilized in the development of antimicrobial agents and specialized enzyme inhibitors, such as sorbitol dehydrogenase (SDH) and aldose reductase inhibitors .
Structural Causality:
C2-Carboxylic Acid: The primary handle for amidation. It allows for the rapid generation of carboxamide libraries to probe solvent-exposed regions or hydrogen-bond donor/acceptor pockets in target proteins.
C3-Methyl Group: Introduces critical steric hindrance. It forces the resulting C2-amide out of coplanarity with the benzofuran ring, a conformational lock that is often essential for binding affinity in deep hydrophobic pockets.
C5-Chloro Substituent: Modulates the electronic distribution of the ring, increases overall lipophilicity (LogP), and blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable C5 position.
C7-Bromo Substituent: Serves as a deactivated, yet accessible, handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the orthogonal extension of the molecule after the C2 position has been functionalized.
Synthetic Workflow: Divergent Functionalization
To maximize the utility of this building block, we recommend a two-stage functionalization strategy: initial sterically hindered amidation at C2, followed by late-stage cross-coupling at C7.
Divergent synthetic workflow for C2/C7 functionalization of the benzofuran scaffold.
Protocol A: Sterically Hindered C2-Amidation
Due to the steric shielding provided by the C3-methyl group, standard carbodiimide coupling reagents (like EDCI) often suffer from sluggish kinetics and poor yields. This protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole active ester, accelerating aminolysis.
Target Amine (e.g., substituted piperazine or aniline) (1.2 equiv)
HATU (1.5 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology
Activation: Dissolve the benzofuran-2-carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise.
Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, while effectively deprotonating the carboxylic acid to initiate HATU attack.
Aminolysis: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester, then add the target amine.
Reaction: Stir at room temperature for 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, then brine.
Causality: The 1M HCl wash protonates and removes any unreacted aliphatic amine, while the NaHCO₃ removes any unreacted carboxylic acid starting material.
Self-Validating System Checkpoints
Mass Spectrometry (Isotopic Signature): Analyze the organic layer via LC-MS. The starting material and the successful intermediate must exhibit a characteristic 3:4:1 ratio for the M : M+2 : M+4 isotopic peaks . This is caused by the presence of exactly one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom. Retention of this complex isotopic cluster validates that the C7-bromine remains perfectly intact during the amidation.
Phase Partitioning: A simple TLC of the organic layer post-acid/base wash will validate the complete removal of starting materials, leaving only the highly lipophilic amide product.
Optimization Data: Amidation Reagent Efficacy
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Mechanistic Note
EDCI / HOBt
DIPEA
DMF
24
45%
Sluggish kinetics due to C3-Me steric clash.
T3P (50% in EtOAc)
Et₃N
EtOAc
12
65%
Moderate yield; excellent for avoiding epimerization, but less reactive.
HATU
DIPEA
DMF
2
92%
Superior activation via 7-azabenzotriazole ester overcomes steric bulk.
With the C2-amide secured, the C7-bromine can be functionalized. The benzofuran oxygen donates electron density into the ring, slightly deactivating the C7-Br bond toward oxidative addition. Therefore, a highly active palladium catalyst with a bidentate ligand is required.
Catalytic cycle of the C7 Suzuki-Miyaura cross-coupling reaction.
Preparation: Charge a microwave vial or Schlenk tube with the C7-bromo intermediate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst degradation (e.g., via unwanted β-hydride elimination).
Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligands.
Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Self-Validating System Checkpoints
Visual Indicator: The reaction mixture will transition from a pale orange solution to a dark brown/black suspension. The precipitation of "palladium black" at the end of the reaction is a reliable visual indicator that the catalytic cycle has completed and the catalyst has finally aggregated.
Mass Spectrometry (Isotopic Collapse): Upon successful displacement of the bromine atom, LC-MS analysis will show a distinct mass shift corresponding to the new aryl group. Crucially, the complex 3:4:1 isotopic signature will collapse into a simple 3:1 (M : M+2) pattern , which is the unmistakable signature of the single remaining C5-Chlorine atom. This provides absolute, self-validating proof of C7 functionalization.
References
Siddiqui, N. J., & Idrees, M. (2014). Synthesis, Characterization and Biological Evaluation of Novel Halogenated 1,3,4-Oxadiazoles Derieved from Substituted Pyrazole-3-Carbohydrazide. American Journal of PharmTech Research. URL: [Link]
Mylari, B. L., Oates, P. J., Zembrowski, W. J., Beebe, D. A., Conn, E. L., Coutcher, J. B., ... & O'Gorman, M. T. (2005). Sorbitol Dehydrogenase Inhibitors (SDIs): A New Potent, Enantiomeric SDI, 4-[2-(1R-Hydroxy-ethyl)-pyrimidin-4-yl]-piperazine-1-sulfonic Acid Dimethylamide. Journal of Medicinal Chemistry, 48(20), 6326-6339. URL:[Link]
Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 7-Bromobenzofuran Derivatives
Executive Summary The benzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for biologically active compounds. Specifically, functionalization at the C7 position of t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for biologically active compounds. Specifically, functionalization at the C7 position of the benzofuran ring has gained immense traction in the development of novel therapeutics, including potent, orally bioavailable Xanthine Oxidase/Urate Transporter 1 (XO/URAT1) dual inhibitors for the treatment of hyperuricemia and gout[1].
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the most robust method for constructing C(sp2)-C(sp2) bonds to yield 7-arylbenzofurans[2]. However, the unique electronic and steric environment of the C7 position—situated adjacent to the oxygen atom of the fused heterocyclic ring—demands precise control over reaction conditions. This application note provides highly optimized, self-validating protocols for the Suzuki-Miyaura coupling of 7-bromobenzofuran derivatives, detailing both scalable thermal methods and high-throughput ultrasonic-assisted techniques.
Mechanistic Causality & Site-Selectivity
To achieve high yields and prevent side reactions (such as protodehalogenation or boronic acid homocoupling), researchers must understand the causality behind the catalytic cycle as it applies specifically to 7-bromobenzofurans.
Oxidative Addition & Bond Dissociation: The C-Br bond at the C7 position is electronically influenced by the inductive electron-withdrawing effect of the adjacent furan oxygen. This polarization slightly lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) active species compared to unactivated aryl bromides[3].
Steric Considerations in Transmetalation: The lone pairs on the adjacent oxygen atom create a localized steric and electronic shield. Therefore, the transmetalation step—where the aryl group is transferred from the boronate complex to the Pd(II) center—can be rate-limiting. Using a base (like
K2CO3
or
Cs2CO3
) is non-negotiable; it coordinates with the neutral, unreactive arylboronic acid to form a negatively charged, highly nucleophilic boronate species
[Ar-B(OH)3]−
that readily undergoes transmetalation[4].
Ligand Selection: For sterically demanding 7-bromobenzofurans, bidentate ligands with large bite angles (e.g., dppf) or electron-rich phosphines (e.g.,
PPh3
) are required to stabilize the Pd(II) intermediates and accelerate reductive elimination[5].
Catalytic cycle of the Suzuki-Miyaura coupling tailored for 7-bromobenzofuran derivatives.
Quantitative Data: Condition Screening
Selecting the right parameters is critical for optimizing the yield of 7-arylbenzofurans. The following table synthesizes validated reaction conditions from recent literature, allowing researchers to choose a protocol based on their equipment and scale.
Table 1: Validated Reaction Conditions for Benzofuran Cross-Coupling
Best for: Large-scale synthesis, library generation of pharmaceutical intermediates[1].
Rationale & Causality: This protocol utilizes a biphasic solvent system (Dioxane/Water). Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, while dioxane solubilizes the organic substrates.
Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromobenzofuran (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).
Self-Correction/Causality: Using a slight excess of boronic acid compensates for potential loss via oxidative homocoupling.
Catalyst & Base Loading: Add
PdCl2(dppf)
(0.05 equiv) and
Cs2CO3
(2.0 equiv). Seal the flask with a septum and purge with Argon for 15 minutes.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1, 0.2 M concentration relative to the bromide) via syringe.
Causality: Degassing the solvent prevents ambient oxygen from irreversibly oxidizing the electron-rich Pd(0) active species into an inactive Pd(II) state, which would halt the catalytic cycle.
Reaction Execution: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor via TLC or LC-MS.
Workup: Cool to room temperature. Quench with brine and extract the aqueous layer with Ethyl Acetate (
3×10
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 7-arylbenzofuran.
Best for: Rapid screening, green chemistry initiatives, and temperature-sensitive substrates[5][6].
Rationale & Causality: Ultrasonic irradiation induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the liquid. This generates localized "hot spots" of extreme temperature and pressure, drastically enhancing mass transfer across the biphasic aqueous-organic boundary without requiring bulk heating[5].
Reagent Mixing: In a standard reaction vial, combine 7-bromobenzofuran (1.0 equiv), arylboronic acid (1.2 equiv),
Pd(PPh3)4
(0.05 equiv), and aqueous
Na2CO3
(2.0 M, 2.0 equiv) in DMF (0.5 M).
Ultrasonication: Submerge the vial in an ultrasonic bath (e.g., 35 kHz). Sonicate at ambient temperature for 30–60 minutes.
Self-Correction: Ensure the water level in the bath matches the liquid level inside the vial to maximize the transfer of acoustic energy.
Isolation: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to yield the pure product.
Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting & Analytical Validation
Dehalogenation (Loss of Br without coupling): If LC-MS reveals a mass corresponding to the protodehalogenated benzofuran (M - 79 + 1), the reductive elimination step is too slow. Solution: Switch to a more electron-rich, sterically demanding ligand (e.g., SPhos or XPhos) to force the reductive elimination of the product.
Boronic Acid Homocoupling: If a biaryl byproduct (Ar-Ar) is detected, oxygen has infiltrated the system, promoting oxidative homocoupling. Solution: Strictly enforce Schlenk line techniques and sparge all solvents with Argon for at least 30 minutes prior to use.
NMR Validation: Successful coupling at the C7 position is easily verified via
1H
NMR. The disappearance of the distinct doublet/triplet splitting pattern of the C7 proton (typically around 7.4–7.6 ppm in the unfunctionalized precursor) and the appearance of new multiplet signals corresponding to the introduced aryl ring confirm structural integrity.
References
Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids
Source: PubMed Central (PMC) / Frontiers in Chemistry
URL:[Link]
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes
Source: ResearchGate / RSC Advances
URL:[Link]
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media
Source: Molecules (MDPI)
URL:[Link]
Application Notes and Protocols for the Decarboxylation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
For: Researchers, scientists, and drug development professionals. Introduction The synthesis of substituted benzofurans is a cornerstone in medicinal chemistry, as this scaffold is present in a multitude of biologically...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of substituted benzofurans is a cornerstone in medicinal chemistry, as this scaffold is present in a multitude of biologically active compounds. The strategic removal of a carboxylic acid group, or decarboxylation, from precursors like 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a critical transformation. This process yields the corresponding 7-Bromo-5-chloro-3-methyl-1-benzofuran, a potentially valuable intermediate for the development of novel therapeutics. The presence of multiple substituents on the benzofuran ring, including halogens and an alkyl group, necessitates a careful selection of the decarboxylation method to ensure high yield and prevent unwanted side reactions, such as dehalogenation.
This guide provides a comprehensive overview of established and effective decarboxylation techniques applicable to this specific substrate. We will delve into the mechanistic underpinnings of each method, offer detailed, step-by-step protocols, and present a comparative analysis to aid researchers in selecting the most suitable approach for their synthetic needs.
Theoretical and Mechanistic Considerations
The decarboxylation of aromatic and heteroaromatic carboxylic acids can be achieved through several pathways, primarily thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed routes. The choice of method is often dictated by the stability of the substrate and the electronic nature of its substituents.
Thermal Decarboxylation: This is often the simplest method, involving heating the carboxylic acid in a high-boiling solvent. For heteroaromatic carboxylic acids, quinoline is a classic solvent that can also act as a catalyst.[1] The mechanism is believed to involve the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide.
Copper-Catalyzed Decarboxylation: Copper, in various oxidation states (0, +1, +2), is a highly effective catalyst for the decarboxylation of aromatic and heteroaromatic carboxylic acids. The reaction is believed to proceed through the formation of a copper carboxylate salt. This intermediate then undergoes decarboxylation to form an aryl-copper species, which is subsequently protonated by a proton source in the reaction mixture to yield the final product and regenerate the copper catalyst.[2] The use of copper catalysts can significantly lower the required reaction temperature compared to purely thermal methods.[3]
Silver-Catalyzed Decarboxylation: Silver salts, such as silver carbonate (Ag₂CO₃), offer a mild and efficient alternative for the protodecarboxylation of heteroaromatic carboxylic acids.[4] The mechanism is thought to be similar to that of copper catalysis, involving the formation of a silver carboxylate intermediate. The addition of a mild acid, such as acetic acid, can often improve the efficiency of the reaction.
Microwave-Assisted Decarboxylation: The use of microwave irradiation can dramatically reduce reaction times for decarboxylation reactions.[5][6] This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
Comparative Analysis of Decarboxylation Techniques
The selection of an appropriate decarboxylation method for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid depends on factors such as available equipment, desired reaction time, and sensitivity of the substrate to high temperatures. Below is a comparative summary of the most promising techniques.
Technique
Catalyst/Solvent
Temperature
Reaction Time
Advantages
Disadvantages
Thermal Decarboxylation
Quinoline
200-240 °C
1-4 h
Simple setup, no metal catalyst required.
High temperatures may lead to degradation or side reactions.
Copper-Catalyzed Decarboxylation
Cu₂O or Cu powder / Quinoline or NMP
150-200 °C
1-3 h
Lower reaction temperatures than thermal methods, generally good yields.[3]
Requires a metal catalyst, potential for metal contamination in the product.
Silver-Catalyzed Decarboxylation
Ag₂CO₃ / DMSO
120-150 °C
12-24 h
Milder conditions than copper-catalyzed methods, good functional group tolerance.[4]
Silver catalysts can be more expensive than copper.
Microwave-Assisted Decarboxylation
Ag₂CO₃ or Cu₂O / Acetonitrile or DMF
130-190 °C
15-60 min
Significantly reduced reaction times, often improved yields.[5][6]
Requires specialized microwave reactor equipment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the decarboxylation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Protocol 1: Thermal Decarboxylation in Quinoline
This protocol is based on the classical method for the decarboxylation of heteroaromatic carboxylic acids.
Quinoline (high purity, freshly distilled if necessary)
Round-bottom flask
Reflux condenser
Heating mantle with a temperature controller
Magnetic stirrer
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq).
Add quinoline (10-20 mL per gram of carboxylic acid).
Attach a reflux condenser and heat the mixture with vigorous stirring to 200-230 °C.
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-4 hours). The evolution of CO₂ gas should be observed.
Once the reaction is complete, cool the mixture to room temperature.
Work-up:
Pour the cooled reaction mixture into an excess of 2M hydrochloric acid (HCl) with stirring.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 7-Bromo-5-chloro-3-methyl-1-benzofuran.
Copper(I) oxide (Cu₂O) or Silver carbonate (Ag₂CO₃)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Microwave reactor vial
Microwave synthesizer
Procedure:
In a microwave reactor vial, place 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq) and the chosen catalyst (Cu₂O or Ag₂CO₃, 0.1-0.2 eq).
Add the selected solvent (DMF or MeCN) to achieve a suitable concentration.
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 15-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.
After the irradiation is complete, allow the vial to cool to room temperature.
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 2 (for Cu₂O) or Protocol 3 (for Ag₂CO₃).
Workflow and Visualization
The general workflow for the decarboxylation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid can be visualized as a straightforward transformation from the starting material to the final product, with the key variable being the chosen decarboxylation method.
Caption: Decarboxylation workflow for the target compound.
Potential Challenges and Considerations
Dehalogenation: A potential side reaction, especially under harsh thermal conditions or in the presence of certain metal catalysts and a hydrogen source, is the reductive dehalogenation of the bromo or chloro substituents. Careful monitoring of the reaction and using the mildest effective conditions can help to minimize this.
Solvent Purity: The purity of high-boiling solvents like quinoline and NMP is crucial, as impurities can lead to side reactions and lower yields. It is recommended to use high-purity solvents or to distill them before use.
Catalyst Activity: The activity of copper and silver catalysts can be affected by their preparation and handling. Ensure that the catalysts are of high quality and stored appropriately.
Safety: High-temperature reactions should be conducted with appropriate safety precautions, including the use of a fume hood and monitoring for any pressure buildup, especially in sealed vessels for microwave synthesis.
Conclusion
The decarboxylation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a feasible transformation that can be accomplished through various methods. The choice between thermal, copper-catalyzed, silver-catalyzed, or microwave-assisted techniques will depend on the specific requirements of the synthesis. For rapid and efficient conversion, microwave-assisted methods are highly recommended. For milder conditions, silver-catalyzed decarboxylation presents an excellent option. Copper-catalyzed methods offer a good balance between reaction rate and temperature, while thermal decarboxylation remains a simple, albeit more forceful, alternative. By carefully following the detailed protocols and considering the potential challenges, researchers can successfully synthesize the desired 7-Bromo-5-chloro-3-methyl-1-benzofuran for further applications in drug discovery and development.
References
Goossen, L. J., et al. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]
Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
Decarboxylation method of heterocyclic carboxylic acid compounds. CN107986701A.
Wang, X., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Catalysts, 7(10), 314. [Link]
Sheppard, W. A. (1965). The Decarboxylation of Cuprous Pentafluorobenzoate. The Journal of Organic Chemistry, 30(7), 2351–2353. [Link]
Goossen, L. J., et al. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620-2623*. [Link]
Wang, Z., et al. (2012). Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(9), 4258–4263. [Link]
Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journal of Organic Chemistry, 20, 223-231. [Link]
Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2327. [Link]
Vantourout, J. C., et al. (2017). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. The Journal of Organic Chemistry, 66(17), 5893–5898. [Link]
Liu, C., & Szostak, M. (2017). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 46(36), 12098–12105. [Link]
Predicted dehalogenation pathways of aryl halides for Dehalococcoides mccartyi strain CBDB1. (2015). Environmental Science & Technology, 49(15), 9116–9124. [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2327. [Link]
Scope and limitation of the decarboxylation procedure with various carboxylic acid derivatives. (2016). RSC Advances, 6(10), 8345-8351. [Link]
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865-2872. [Link]
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (2013). Advanced Synthesis & Catalysis, 355(1), 89-94. [Link]
Decarboxylation method of heterocyclic carboxylic acid compounds. CN107986701A.
Brown, B. R., & Hammick, D. L. (1949). 248. The mechanism of the decarboxylation of α-picolinic, and quinaldinic acids, and their derivatives. Journal of the Chemical Society (Resumed), 1384-1388. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Compound: 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-85-3)
Introduction & Structural Context
Halogenated benzofurans are privileged scaffolds in medicinal chemistry, frequently utilized for their robust target-binding affinities driven by halogen bonding and lipophilic interactions. Characterizing multi-halogenated heteroaromatics like 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid requires a rigorous analytical approach. The presence of multiple heavy atoms (Br, Cl), quaternary carbons, and a dynamic carboxylic acid moiety introduces specific NMR challenges, including long
T1
relaxation times and complex spin-system overlaps.
This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to achieve absolute structural elucidation and assignment for this specific building block.
Causality in Experimental Design (E-E-A-T)
As an analytical scientist, selecting the correct parameters is not arbitrary; every experimental choice is driven by the physical chemistry of the molecule.
Solvent Selection (DMSO-
d6
vs. CDCl
3
): Carboxylic acids form strong, dynamic hydrogen-bonded dimers in non-polar solvents like CDCl
3
, which broadens the -OH resonance and shifts it unpredictably. By utilizing DMSO-
d6
, the solvent acts as a strong hydrogen-bond acceptor, disrupting the dimer and yielding a sharp, reproducible -OH peak downfield (typically ~13.4 ppm) 1[1].
Relaxation Delays (
D1
): Halogenated carbons (C-Cl, C-Br) and bridgehead quaternary carbons (C-2, C-3a, C-7a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during decoupling. A standard
D1
of 1.0 s will result in artificially suppressed signals for these carbons. We mandate a
D1
of
≥
2.0 seconds to ensure quantitative integration and high signal-to-noise ratios 2[2].
Spin System Validation: The tetra-substituted benzene ring leaves only two isolated protons (H-4 and H-6). Because they are separated by the C-5 chlorine atom, they will exhibit a characteristic meta-coupling (
4J≈1.8−2.0
Hz). Observing this specific coupling constant is the primary self-validating proof of the 5,7-disubstitution pattern 3[3].
Experimental Protocol
Sample Preparation
Weighing: Accurately weigh 10–15 mg of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-
d6
(100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Instrument Setup & Tuning
Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.
Locking & Shimming: Lock onto the DMSO-
d6
deuterium signal. Perform gradient shimming (Z1–Z5) to achieve a line width of
<0.8
Hz for the TMS signal.
Tuning: Tune and match the probe specifically for
1
H and
13
C frequencies to maximize sensitivity for the heavy-atom substituted carbons.
Acquisition Parameters
1D
1
H NMR: Pulse sequence: zg30; Spectral width: 15 ppm; Number of scans (NS): 16; Relaxation delay (
D1
): 1.0 s.
1D
13
C NMR: Pulse sequence: zgpg30 (Proton-decoupled); Spectral width: 250 ppm; NS: 1024;
D1
: 2.5 s.
2D HSQC: Optimize for
1JCH=145
Hz to map direct proton-carbon attachments.
2D HMBC: Optimize for long-range coupling
nJCH=8
Hz to map the quaternary carbon framework.
Fig 1. Step-by-step NMR workflow for halogenated benzofuran characterization.
Quantitative Data Presentation
The following tables summarize the typical chemical shifts and multiplet structures expected for this compound in DMSO-
d6
at 298 K, derived from the established behavior of benzofuran-2-carboxylic acid derivatives[1][2].
Aromatic carbon attached to Bromine (Heavy atom effect)
3-CH
3
~9.2
CH
3
Furan methyl carbon
Self-Validating Systems: 2D HMBC Connectivity
To ensure absolute trustworthiness in the structural assignment, 1D data must be corroborated by a 2D HMBC (Heteronuclear Multiple Bond Correlation) network. This creates a closed-loop validation system where the position of the halogens is unequivocally proven.
Anchoring the Furan Ring: The 3-methyl protons (~2.55 ppm) will show strong
3J
correlations to C-2 and C-3a, and a
2J
correlation to C-3. This proves the methyl group is on the furan ring, not the benzene ring.
Validating the Halogen Positions: H-6 (~7.85 ppm) will show
2J
correlations to both C-5 (the chlorinated carbon) and C-7 (the brominated carbon). The heavy-atom effect of bromine uniquely shields C-7 (~105.0 ppm), confirming the exact regiochemistry of the halogens.
Technical Support Center: Synthesis of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this and structurally related benzofurans.
Introduction: The Challenge of Synthesizing Substituted Benzofurans
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a highly substituted heterocyclic compound. Synthesizing such molecules often presents challenges in achieving high yields and purity due to the multi-step nature of the process and the potential for competing side reactions. The most common and direct synthetic route involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization and hydrolysis. This guide will focus on troubleshooting and optimizing this pathway.
General Synthetic Strategy Overview
The synthesis typically proceeds in two main stages:
O-alkylation and Cyclization: A substituted salicylaldehyde, in this case, 3-Bromo-5-chlorosalicylaldehyde, is reacted with an ester of 2-chloropropionic acid (e.g., ethyl 2-chloropropionate). This reaction, often performed as a one-pot procedure, involves the initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the benzofuran ring.
Hydrolysis: The resulting ethyl ester (ethyl 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylate) is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.
Below is a workflow diagram illustrating the general synthetic pathway.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this class of compounds?
A1: The most prevalent method is the reaction of appropriately substituted salicylaldehydes with α-haloacetates or related esters, followed by cyclization.[1] This is a variation of syntheses that are widely applicable to a range of benzofuran-2-carboxylic acid derivatives.[2][3]
Q2: What are the critical parameters that influence the overall yield?
A2: The most critical parameters are the choice of base, solvent, and reaction temperature during the cyclization step, as well as the conditions for the final hydrolysis. Anhydrous conditions are often crucial for the cyclization to prevent unwanted side reactions.
Q3: Are there alternative synthetic strategies for benzofuran-2-carboxylic acids?
A3: Yes, other methods exist, such as the Perkin rearrangement of 3-halocoumarins.[4][5] Palladium-catalyzed carbonylative cyclization of o-alkynylphenols is another powerful, though more complex, alternative.[1] However, for the specific target molecule, the salicylaldehyde route is generally the most direct.
Troubleshooting Guide: Improving Synthetic Yield
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield in the Cyclization Step (Ester Formation)
Q: My one-pot reaction of 3-Bromo-5-chlorosalicylaldehyde and ethyl 2-chloropropionate gives a low yield of the desired benzofuran ester. TLC analysis shows unreacted salicylaldehyde and multiple side products.
A: This is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. Let's break down the potential causes and solutions.
Possible Cause 1: Ineffective Base
The "Why": The base serves two purposes: first, to deprotonate the phenolic hydroxyl group, making it a potent nucleophile for attacking the ethyl 2-chloropropionate, and second, to facilitate the subsequent intramolecular cyclization/condensation. A base that is too weak will result in incomplete initial O-alkylation. A base that is too strong or too nucleophilic can lead to hydrolysis of the ester or other side reactions.
Solution: Anhydrous potassium carbonate (K₂CO₃) is the most commonly recommended base for this type of reaction.[1][2] It is strong enough to deprotonate the phenol but generally not so strong as to cause significant ester hydrolysis.
Actionable Tip: Ensure your K₂CO₃ is finely powdered and thoroughly dried before use. Use a molar excess (typically 1.5 to 3 equivalents) relative to the salicylaldehyde to ensure the reaction goes to completion.[1][6]
Possible Cause 2: Incorrect Solvent Choice
The "Why": The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It should be aprotic to avoid interfering with the base.
Solution: Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.[1][2] DMF, in particular, is very effective at dissolving the potassium carbonate and the organic substrates, facilitating a homogenous reaction environment.
Actionable Tip: Always use anhydrous (dry) solvent. The presence of water can lead to the formation of undesired byproducts.
Possible Cause 3: Suboptimal Reaction Temperature and Time
The "Why": This reaction requires thermal energy to overcome the activation barriers for both the O-alkylation and the cyclization steps. Insufficient heat will lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials or products.
Solution: A systematic approach to optimizing the temperature is recommended.
Actionable Tip: Start with a reaction temperature of 90-100 °C in DMF and monitor the reaction progress by TLC.[1] If the reaction is slow, you can incrementally increase the temperature to 110-120 °C. Typical reaction times range from 4 to 24 hours.
Possible Cause 4: Reagent Quality
The "Why": The purity of your starting materials is paramount. Impurities in the 3-Bromo-5-chlorosalicylaldehyde or the ethyl 2-chloropropionate can inhibit the reaction or lead to a complex mixture of side products.
Solution:
3-Bromo-5-chlorosalicylaldehyde: Ensure it is pure (typically >98%).[7]
Ethyl 2-chloropropionate: This reagent can degrade over time. It's advisable to use a freshly opened bottle or distill it before use.
Troubleshooting Decision Tree for Low Cyclization Yield
Caption: Decision tree for troubleshooting the cyclization step.
Problem 2: Low Yield in the Hydrolysis Step
Q: The cyclization to the ester worked well, but I'm getting a poor yield of the final carboxylic acid after hydrolysis. The product is also difficult to purify.
A: Issues during hydrolysis often relate to incomplete reaction, product degradation, or difficulties during the workup and isolation procedure.
Possible Cause 1: Incomplete Hydrolysis
The "Why": Saponification (ester hydrolysis) is an equilibrium process. To drive it to completion, a sufficient excess of base and adequate reaction time/temperature are necessary. The steric hindrance around the ester group can also slow down the reaction.
Solution: Use a mixture of ethanol and water as the solvent with an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] Heating the mixture to reflux is standard practice to ensure the reaction completes.
Actionable Tip: A common protocol is to dissolve the ester in ethanol, add an aqueous solution of NaOH (e.g., 30%), and reflux for 2-4 hours.[2] Monitor by TLC until the starting ester spot has completely disappeared.
Possible Cause 2: Product Degradation
The "Why": While generally stable, the benzofuran ring system can be sensitive to harsh basic conditions at high temperatures for extended periods. This can lead to ring-opening or other decomposition pathways.
Solution: Avoid unnecessarily long reflux times. Once TLC confirms the absence of the starting ester, proceed with the workup immediately.
Possible Cause 3: Inefficient Product Isolation
The "Why": The carboxylic acid product is isolated by acidifying the reaction mixture, which causes it to precipitate out of the aqueous solution. If the pH is not low enough, the product will remain dissolved as its carboxylate salt, leading to low isolated yield.
Solution: After hydrolysis, cool the reaction mixture (e.g., in an ice bath) and carefully acidify with a strong acid, such as 1M or 2M hydrochloric acid (HCl).
Actionable Tip: Use pH paper or a pH meter to ensure the solution is acidic (pH 1-2). The product should precipitate as a solid. Allow sufficient time for complete precipitation before collecting the solid by filtration. Wash the collected solid with cold water to remove any inorganic salts.
Summary of Optimized Reaction Conditions
For clarity, the following table summarizes the recommended starting points for optimizing your synthesis.
The crude 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid obtained after filtration can be further purified by recrystallization. A common and effective solvent system for this is an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
References
MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available from: [Link]
PMC. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Available from: [Link]
ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]
London B.P. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Available from: [Link]
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available from: [Link]
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]
American Elements. (n.d.). 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Available from: [Link]
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available from: [Link]
Google Patents. (n.d.). WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives.
PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
Phys.org. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Available from: [Link]
PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available from: [Link]
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
Semantic Scholar. (2012). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]
Royal Society of Chemistry. (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Available from: [Link]
HETEROCYCLES. (1988). SYNTHESIS OF [2.2.31CYCLAZINES, AZAl2.2.31CYCLAZINES AND THEIR RELATED COILPOUNDS. Available from: https://www.heterocycles.com/newlibrary/downloads/pdfs/10360
PMC. (n.d.). Mechanism of Chloride Elimination from 3-Chloro- and 2,4-Dichloro-cis,cis-Muconate: New Insight Obtained from Analysis of Muconate Cycloisomerase Variant CatB-K169A. Available from: [Link]
Technical Support Center: Navigating Steric Hindrance in 3-Methylbenzofuran-2-carboxylic Acid Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions involving 3-methylbenzofuran-2-carboxylic acid. The steric bulk imposed by the methyl group at the 3-posit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions involving 3-methylbenzofuran-2-carboxylic acid. The steric bulk imposed by the methyl group at the 3-position of the benzofuran ring often leads to sluggish reactions and low yields. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, chemists, and drug development professionals to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the coupling of 3-methylbenzofuran-2-carboxylic acid and offers targeted solutions.
Problem 1: Low or No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt)
Question: I am attempting to couple 3-methylbenzofuran-2-carboxylic acid with a primary amine using EDC and HOBt in DMF, but I am observing very low conversion even after prolonged reaction times. What is the likely cause and how can I improve the yield?
Answer: The primary culprit is the steric hindrance presented by the 3-methyl group, which impedes the approach of the amine to the activated carboxylic acid intermediate.[1][2][3] Standard carbodiimide methods, while effective for many substrates, can be inefficient in this scenario.[1][4] The O-acylisourea intermediate formed with EDC is relatively unstable and may not be reactive enough to overcome the high activation energy of the sterically demanding transition state.[5][6]
Solutions:
Switch to a More Powerful Coupling Reagent: Uronium/aminium salt-based reagents are generally more effective for hindered couplings.[7][8]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent first choice.[9][10][11] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even with significant steric bulk.[10] The nitrogen atom in the HOAt ring is also thought to accelerate the coupling step.[10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust option, though HATU is often considered superior for particularly challenging cases due to the lower pKa of its corresponding leaving group (HOAt).[7]
Optimize Reaction Conditions:
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[12] These bases will deprotonate the carboxylic acid without competing with your amine nucleophile.
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier.[1][12] However, monitor the reaction closely for potential side product formation.
Solvent: While DMF is a common choice, consider switching to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) if solubility is an issue.[12] Ensure all solvents are anhydrous, as water will hydrolyze the activated intermediates.[10]
Problem 2: Formation of an N-acylurea Byproduct with Carbodiimide Reagents
Question: I am using DCC for a coupling reaction and am having difficulty purifying my product from a persistent, insoluble byproduct. What is this byproduct and how can I avoid it?
Answer: The byproduct is likely N,N'-dicyclohexylurea (DCU), which is formed from the rearrangement of the O-acylisourea intermediate.[6][13] This side reaction is more prevalent in sluggish couplings where the intermediate has a longer lifetime.[6]
Solutions:
Use a Water-Soluble Carbodiimide: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[5][13]
Add HOBt or HOAt: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) minimizes the formation of the N-acylurea by rapidly converting the O-acylisourea intermediate to a more stable and reactive activated ester.[6]
Filtration: If you must use DCC, the insoluble DCU can often be removed by filtration of the reaction mixture prior to workup.
Problem 3: Epimerization of Chiral Amines
Question: My amine substrate is chiral, and I am concerned about racemization during the coupling reaction. What are the best practices to maintain stereochemical integrity?
Answer: Racemization can occur, particularly if the reaction conditions are too harsh or if the activated carboxylic acid is prone to forming an oxazolone intermediate.[8]
Solutions:
Use Racemization-Suppressing Reagents:
HATU is well-known for its ability to minimize racemization.[11][12]
The addition of HOBt or, even better, HOAt is crucial when using carbodiimides as they help to suppress racemization.[8][13]
Control the Base: Use the minimum necessary amount of a hindered base like DIPEA. Excess base can promote racemization.
Low Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of epimerization.
Frequently Asked Questions (FAQs)
Q1: Why is 3-methylbenzofuran-2-carboxylic acid considered a sterically hindered substrate?
A1: The methyl group at the 3-position is adjacent to the carboxylic acid at the 2-position. This proximity creates a crowded environment around the carbonyl carbon, making it difficult for the nucleophilic amine to approach and form the tetrahedral intermediate required for amide bond formation.[2][3]
Q2: Can I convert the carboxylic acid to an acid chloride to overcome the steric hindrance?
A2: Yes, this is a viable strategy. Converting the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride increases the electrophilicity of the carbonyl carbon, making it more reactive towards even hindered amines.[14][15][16] This method avoids the use of coupling reagents altogether. However, care must be taken as acid chlorides are highly reactive and sensitive to moisture.[17] The reaction should be performed under anhydrous conditions, and a non-nucleophilic base is typically added to scavenge the HCl byproduct.[1]
Q3: Are phosphonium-based coupling reagents a good alternative?
A3: Yes, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for difficult couplings and can be excellent alternatives to uronium salts.[7][13] They generally give clean reactions and do not cause guanidinylation of the amine, a potential side reaction with uronium reagents.[7]
Q4: What is the recommended order of reagent addition for a HATU-mediated coupling?
A4: The generally recommended order is to pre-activate the carboxylic acid before introducing the amine.[12] This minimizes the potential for side reactions, such as the guanidinylation of the amine by HATU.[12] A typical procedure involves dissolving the carboxylic acid, HATU, and a non-nucleophilic base like DIPEA in an anhydrous solvent and stirring for a short period (15-30 minutes) before adding the amine.[10][12]
Storage and stability optimization for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Introduction Welcome to the technical support guide for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the op...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound, thereby safeguarding the integrity and reproducibility of your experimental results. As a complex halogenated heterocyclic compound, its stability is paramount. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and validated methodologies to address common challenges.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common initial questions regarding the day-to-day handling and storage of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Q1: What are the ideal conditions for long-term storage of this compound?
A: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at -20°C, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation. The storage area should be a dedicated, well-ventilated cabinet for chemical reagents, away from heat sources and incompatible chemicals.[2]
Q2: How should I store the compound for short-term, daily use?
A: For short-term storage (1-2 weeks), the solid can be kept at 2-8°C in a desiccator to protect it from moisture.[1] Ensure the container is well-labeled and sealed after each use to prevent atmospheric contamination. Avoid repeated freeze-thaw cycles if you are aliquoting from a stock solution.
Q3: Is 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid sensitive to light?
A: Yes. Benzofuran derivatives can be susceptible to photodegradation.[1] It is crucial to store the compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light exposure.[3] All handling and experimental procedures should be performed under subdued lighting conditions where possible.
Q4: What solvents are recommended for dissolving this compound, and how should I store the solutions?
A: Based on its structure (a carboxylic acid with a large aromatic system), solvents such as DMSO, DMF, or anhydrous ethanol are suitable for creating stock solutions. For aqueous buffers, solubility may be limited and pH-dependent; alkaline conditions will likely improve solubility due to the deprotonation of the carboxylic acid. However, be aware that alkaline conditions can also promote hydrolysis. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1]
Q5: What classes of chemicals are incompatible with this compound?
A: As a general rule, store this compound away from strong oxidizing agents, strong bases, and reactive metals.[2][3] The carboxylic acid moiety can react with bases, and the electron-rich benzofuran ring system may be susceptible to oxidation.[4][5]
Data Summary Table: Recommended Storage Conditions
Condition
Form
Temperature
Atmosphere
Container
Duration
Long-Term
Solid
-20°C
Inert Gas (Argon/N₂)
Tightly sealed, Opaque/Amber
> 6 Months
Short-Term
Solid
2-8°C
Desiccated
Tightly sealed, Opaque/Amber
< 2 Weeks
Stock Solution
Organic Solvent
-20°C to -80°C
Inert Gas (Argon/N₂)
Tightly sealed, Opaque/Amber
< 1 Month (Aliquot)
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to help you diagnose and resolve common experimental problems that may arise from the instability of the compound.
Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of an aged sample. What could be the cause?
A: This is a classic sign of compound degradation. The appearance of new peaks, especially those with different retention times, suggests the formation of one or more degradation products.
Probable Cause 1: Oxidation. The benzofuran ring is susceptible to oxidation, which can lead to ring-opening products.[4][6] This can be accelerated by exposure to air (oxygen), heat, or light.
Probable Cause 2: Hydrolysis. If the compound was stored in a non-anhydrous solvent or exposed to humidity, the carboxylic acid ester (if derivatized) or other functional groups could be susceptible to hydrolysis. The stability of the compound in aqueous media at different pH values should be assessed.
Probable Cause 3: Photodegradation. If the sample was exposed to light, a photolytic degradation product may have formed.[3]
Solution Workflow:
Analyze a Fresh Sample: Prepare a solution from a fresh, properly stored solid sample and run the analysis. If the new peak is absent, this confirms that the issue is with the aged sample's stability.
Review Storage Conditions: Check if the aged sample was stored according to the recommended guidelines (protected from light, air, and moisture at the correct temperature).
Characterize the Impurity: If possible, use LC-MS/MS to get mass data on the impurity peak. This can provide clues to its structure (e.g., addition of oxygen, loss of a functional group).[7]
Perform a Forced Degradation Study: To definitively identify potential degradation pathways, conduct a forced degradation study (see Protocol in Part 3). This will help you understand if the impurity is a result of acid/base hydrolysis, oxidation, or photolysis.[8]
Q2: The biological activity or measured concentration of my stock solution has decreased significantly over time. Why?
A: A loss of potency or concentration is a direct indicator of compound degradation.
Probable Cause: The compound is degrading in the solvent under the current storage conditions. This could be due to slow oxidation, reaction with trace amounts of water in the solvent, or photodegradation if stored in clear vials.[1] Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.
Solution Workflow:
Re-quantify the Stock: Use a freshly prepared standard curve to accurately determine the current concentration of your stock solution.
Implement Aliquoting: Discard the old stock solution. Prepare a new stock solution and immediately divide it into small, single-use aliquots in amber vials. Store these at -80°C. This minimizes freeze-thaw cycles and limits the exposure of the entire stock to potential contaminants.
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents for your stock solutions. Deuterated NMR solvents, for example, are often stored in ampoules to prevent moisture uptake.[1]
Q3: I'm seeing poor reproducibility in my experiments using this compound. What should I check first?
A: Poor reproducibility is often linked to inconsistent sample integrity.
Probable Cause: Inconsistent handling of the compound is leading to varying levels of degradation between experiments. This could stem from differences in how long the compound sits on the benchtop exposed to light and air, or from using a stock solution that is degrading over the course of the experimental campaign.
Solution Workflow:
Standardize Handling Procedures: Create a strict internal SOP for handling the compound. This should specify the maximum time the compound/solution can be left at room temperature and exposed to light.
Use Freshly Prepared Solutions: For the most sensitive experiments, prepare working solutions fresh from a solid aliquot or a recently thawed stock aliquot on the day of the experiment.
Perform a System Suitability Test: Before each batch of experiments, run a standard of the compound to ensure your analytical system (e.g., HPLC) is performing correctly and that the peak shape and retention time are consistent.[9]
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing issues related to compound stability.
Caption: Decision workflow for troubleshooting stability issues.
Part 3: Experimental Protocols
This section provides a detailed methodology for a forced degradation study, which is a critical experiment for understanding the intrinsic stability of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[8]
Objective: To assess the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify any resulting degradation products.
Analytical Method: A stability-indicating HPLC-UV or HPLC-MS method is required. This method must be able to separate the parent compound from all process-related impurities and any newly formed degradation products.[8][10]
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to make a stock solution of approximately 1 mg/mL.
Set Up Stress Conditions: For each condition below, prepare a sample in a separate vial. Include a control sample (stock solution diluted to the final concentration with the solvent and stored at 2-8°C in the dark).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[8]
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
Thermal Stress (Solid): Place a small amount of the solid compound in a clear glass vial in an oven at 80°C for 48 hours.[8] After exposure, dissolve to the target concentration.
Thermal Stress (Solution): Keep 2 mL of the stock solution at 60°C for 48 hours, protected from light.
Photostability (Solid & Solution): Expose both solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in foil and placed alongside.
Sample Analysis:
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Analyze all samples, including the control, by the stability-indicating HPLC method.
Data Evaluation:
Calculate the percentage of degradation for the parent compound in each condition.
Determine the retention times and peak areas of any degradation products.
If using HPLC-MS, identify the mass-to-charge ratio (m/z) of the major degradants to propose their structures.[8]
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.
Forced Degradation Study Workflow Diagram
Caption: Workflow for a forced degradation study.
References
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Available from: [Link]
Alliance HPLC. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available from: [Link]
The Synergist. Best Practices for Proper Chemical Storage. Available from: [Link]
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Available from: [Link]
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. Available from: [Link]
Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-42. Available from: [Link]
Rebelo, S. L., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(1), 132. Available from: [Link]
ResearchGate. Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Available from: [Link]
G. da Silva, et al. (2006). Quantum Chemical Study of Low Temperature Oxidation Mechanism of Dibenzofuran. The Journal of Physical Chemistry A, 110(50), 13591-13599. Available from: [Link]
Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5697-5707. Available from: [Link]
Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science. Available from: [Link]
G. I. Truglio, et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. Available from: [Link]
G. Das, et al. (2020). Crystalline and Stable Benzofuran-Linked Covalent Organic Frameworks from Irreversible Cascade Reactions. Journal of the American Chemical Society, 142(32), 13866-13872. Available from: [Link]
Eawag. (1997, December 15). Dibenzofuran Degradation Pathway. Available from: [Link]
International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available from: [Link]
American Elements. 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Available from: [Link]
A. G. K. N. W. A. G. K. N. W. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1545. Available from: [Link]
Boston University. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available from: [Link]
ResearchGate. Chemical structure of halogenated derivatives of benzofuran 1–3. Available from: [Link]
ResearchGate. Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Available from: [Link]
Chemistry World. (2024, April 10). How to troubleshoot experiments. Available from: [Link]
A. J. S. A. J. S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1279. Available from: [Link]
ACS Sustainable Chemistry & Engineering. (2024, October 7). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Available from: [Link]
H. D. Choi, et al. (2011). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available from: [Link]
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
T. T. T. T. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. Available from: [Link]
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
M. M. M. M. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4664–4674. Available from: [Link]
ResearchGate. (2019, February 6). (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Available from: [Link]
A. J. S. A. J. S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1279. Available from: [Link]
Organic Chemistry Frontiers. (2025, January 13). Benzofuranone-based spiropyrans: synthesis, temperature-dependent photochromic properties, and DFT calculations. Available from: [Link]
NextSDS. 7-CHLORO-3-METHYL-BENZOFURAN-2-CARBOXYLIC ACID - Chemical Substance Information. Available from: [Link]
International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]
ResearchGate. (2022, July 19). (PDF) Synthesis of novel benzofuran hybrid derivatives. Available from: [Link]
ResearchGate. Halogen dance reaction of benzofuran and benzothiophene derivatives. Available from: [Link]
Organic & Biomolecular Chemistry. (2025, March 11). Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. Available from: [Link]
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid vs 5-chloro-3-methylbenzofuran-2-carboxylic acid
An In-Depth Guide to 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and 5-chloro-3-methylbenzofuran-2-carboxylic acid for Researchers, Scientists, and Drug Development Professionals. In the landscape of medicin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and 5-chloro-3-methylbenzofuran-2-carboxylic acid for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutic agents and functional materials. Among these, benzofuran derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen atoms into the benzofuran scaffold provides a powerful tool to modulate their physicochemical and biological characteristics. This guide offers a detailed comparative analysis of two such analogs: 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and 5-chloro-3-methylbenzofuran-2-carboxylic acid .
This document moves beyond a simple recitation of data, providing insights into the synthetic rationale, expected physicochemical properties, and potential biological performance of these two molecules. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive comparison for researchers.
Chemical Structure and Physicochemical Properties: A Tale of Two Halogens
The fundamental difference between the two molecules lies in the substitution pattern on the benzene ring of the benzofuran core. While both share a 5-chloro and a 3-methyl-2-carboxylic acid moiety, the introduction of a bromine atom at the 7-position in one introduces significant changes in its electronic and steric profile.
Expected to have lower solubility in polar solvents
Expected to have higher solubility in polar solvents
Expert Analysis of Physicochemical Differences:
The presence of the larger, more polarizable bromine atom in 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is anticipated to have several key consequences:
Increased Lipophilicity (LogP): The addition of a bromine atom generally increases the lipophilicity of a molecule. This is expected to enhance its ability to cross cell membranes, which can be a critical factor for intracellular drug targets.
Lower pKa: The electron-withdrawing nature of both bromine and chlorine will increase the acidity of the carboxylic acid group compared to an unsubstituted benzofuran-2-carboxylic acid. The cumulative effect in the di-halogenated compound will likely result in a slightly lower pKa, meaning it will be more readily deprotonated at physiological pH.
Higher Melting Point and Lower Solubility: The increased molecular weight and potential for stronger intermolecular interactions (including halogen bonding) of the bromo-chloro derivative would suggest a higher melting point and lower solubility in polar solvents compared to the mono-chloro analog.[5]
Synthesis Strategies: Building the Benzofuran Core
The synthesis of these benzofuran-2-carboxylic acids can be approached through several established methods. A common and versatile route involves the Perkin rearrangement of a suitably substituted 3-halocoumarin.[3]
Proposed Synthetic Workflow:
Caption: Proposed synthetic routes to the target compounds.
Experimental Protocol: General Procedure for the Perkin Rearrangement
This is a generalized protocol and may require optimization for specific substrates.
Dissolution: Dissolve the substituted 3-bromocoumarin (1 equivalent) in ethanol in a round-bottom flask.
Base Addition: Add an aqueous solution of sodium hydroxide (3-4 equivalents).
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Acidification: After completion of the reaction, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Causality in Synthesis: The choice of starting phenol is critical for determining the final substitution pattern on the benzofuran ring. The Pechmann condensation provides a reliable method for constructing the coumarin intermediate. Subsequent bromination at the 3-position of the coumarin is a key step to enable the Perkin rearrangement, which proceeds via a base-catalyzed ring-opening and subsequent intramolecular cyclization to form the furan ring of the benzofuran system.[3]
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of these compounds.
Expected Spectroscopic Data:
Caption: Key expected signals in spectroscopic analysis.
Expert Interpretation of Spectroscopic Data:
¹H NMR: The aromatic region will be particularly informative for confirming the substitution pattern. For 5-chloro-3-methylbenzofuran-2-carboxylic acid , one would expect to see three distinct aromatic protons. In contrast, 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid will exhibit only two aromatic protons, likely as singlets or narrowly split doublets depending on the coupling constants. The chemical shifts of these aromatic protons will be influenced by the electron-withdrawing effects of the halogens.[6]
¹³C NMR: The number of signals in the aromatic region will also differ between the two compounds, reflecting their different symmetry. The carbons directly attached to the halogens will show characteristic chemical shifts.
IR Spectroscopy: The IR spectra for both compounds are expected to be broadly similar, dominated by the characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. Subtle shifts in the C=O stretching frequency may be observed due to the different electronic effects of the halogen substituents.
Increased lipophilicity of the bromo-chloro derivative may enhance cell wall/membrane penetration in bacteria and fungi.[6]
Anticancer Activity
Potentially higher cytotoxicity
Moderate cytotoxicity
Studies on other benzofuran derivatives have shown that brominated analogs often exhibit greater cytotoxicity against various cancer cell lines compared to their chlorinated counterparts.[7][8][9] This may be attributed to altered binding interactions with target proteins or increased generation of reactive oxygen species.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expert Insights on Biological Activity:
The introduction of a bromine atom at the 7-position is a strategic modification. This position is often critical for interaction with biological targets. The increased size and lipophilicity of bromine compared to chlorine can lead to enhanced van der Waals interactions within a protein's binding pocket. Furthermore, the different electronic properties of bromine can influence the overall electron distribution of the molecule, potentially affecting its reactivity and metabolic stability. Several studies have indicated that brominated benzofurans exhibit enhanced cytotoxic effects against various cancer cell lines.[10][11] It is therefore reasonable to hypothesize that 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid will display more potent biological activity in relevant assays compared to its mono-chloro counterpart.
Conclusion and Future Directions
This comparative guide provides a comprehensive overview of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and 5-chloro-3-methylbenzofuran-2-carboxylic acid , highlighting their key structural, physicochemical, and potential biological differences. Based on the analysis of related halogenated benzofurans, it is predicted that the bromo-chloro derivative will exhibit enhanced lipophilicity and potentially greater biological activity, particularly in the context of antimicrobial and anticancer applications.
For researchers in drug discovery and materials science, these two compounds represent an interesting pair for further investigation. Direct, head-to-head experimental validation of their properties is a logical next step. Such studies would not only provide valuable data on these specific molecules but also contribute to a deeper understanding of the structure-activity relationships of halogenated benzofuran systems.
References
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl deriv
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. (2019).
(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.
(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives.
Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition.
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. (2019).
Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n.
Natural source, bioactivity and synthesis of benzofuran deriv
Benzofuran synthesis. Organic Chemistry Portal.
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,.
A Senior Application Scientist's Guide to Validating Computational Docking Models: A Case Study with 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
This guide provides a comprehensive, in-depth technical comparison and validation workflow for computational docking models, using the novel compound 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid as a case stu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical comparison and validation workflow for computational docking models, using the novel compound 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid as a case study. As researchers and drug development professionals, the accuracy of in-silico predictions is paramount. This document moves beyond a simple recitation of steps to explain the "why" behind experimental choices, ensuring a robust and self-validating system.
While 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a known chemical entity, its specific biological targets are not yet extensively characterized in publicly available literature. Benzofuran derivatives, however, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Notably, recent studies have identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a critical regulator in the T-cell receptor signaling pathway and a target for cancer immunotherapy.[3]
Therefore, for the purpose of this guide, we will hypothesize a scenario where 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is being investigated as a potential inhibitor of LYP. This allows us to present a complete and rigorous validation workflow that is applicable to a wide range of drug discovery projects.
The Imperative of Docking Model Validation
Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule to a target protein.[4][5] However, it is a simulation of a complex biological process, and its results are subject to the limitations of the scoring functions and algorithms employed.[6][7] Therefore, rigorous validation is not merely a suggestion but a critical step to ensure the biological relevance of the computational model before committing to costly and time-consuming experimental studies.
A Multi-Faceted Approach to Validation
A robust validation strategy employs multiple, complementary techniques to build confidence in the docking protocol. This guide will detail a workflow encompassing re-docking, cross-docking, and enrichment studies, followed by post-docking analysis using molecular dynamics simulations.
Experimental Workflow for Docking Model Validation
The following diagram illustrates the comprehensive workflow for validating a computational docking model.
Caption: A comprehensive workflow for the validation of computational docking models.
Part 1: Core Docking and Initial Validation
Step 1: Ligand and Protein Preparation
Ligand Preparation: The 3D structure of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid must be generated and optimized. This involves assigning correct bond orders, adding hydrogen atoms, and performing energy minimization using a suitable force field (e.g., MMFF94).
Protein Preparation: A high-resolution crystal structure of the target protein (in our hypothetical case, LYP) should be obtained from the Protein Data Bank (PDB). The protein structure must be carefully prepared by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, assigning protonation states to ionizable residues, and repairing any missing side chains or loops.[6]
Step 2: Re-docking
Protocol: If a co-crystallized ligand is present in the downloaded PDB structure, the first validation step is to remove this native ligand and then dock it back into the binding site.[8]
Causality: The purpose of re-docking is to validate the chosen docking algorithm and its parameters. A successful re-docking, where the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose (typically < 2.0 Å), indicates that the docking protocol is capable of reproducing a known binding mode.[9]
Step 3: Cross-docking
Protocol: Cross-docking involves docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (an apo form or one complexed with a different ligand).[10][11]
Causality: Proteins are not static entities and can exhibit conformational flexibility.[7] Cross-docking assesses the robustness of the docking protocol in handling minor conformational changes in the binding site, providing a more realistic evaluation of its predictive power.[10]
Step 4: Enrichment Studies
Protocol: An enrichment study evaluates the ability of the docking protocol to distinguish known active compounds from a set of decoy molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive).[12] A library of known LYP inhibitors (actives) and a set of decoys would be docked, and the ranking of the actives versus the decoys is analyzed.
Causality: The primary goal of virtual screening is to identify novel active compounds from large chemical libraries.[5] An enrichment study provides a direct measure of the docking protocol's ability to "enrich" the top-ranked list with true binders, thus validating its utility for virtual screening campaigns.
Part 2: Post-Docking Refinement and Analysis
Step 5: Molecular Dynamics (MD) Simulations
Protocol: The top-ranked docked pose of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid in complex with LYP should be subjected to MD simulations.[13] This involves placing the complex in a simulated physiological environment (water, ions) and observing its dynamic behavior over time (typically nanoseconds).[14]
Causality: Docking provides a static snapshot of the protein-ligand interaction.[13] MD simulations introduce flexibility and allow for the assessment of the stability of the docked pose.[15] Key metrics to analyze include the RMSD of the ligand and protein backbone, the number of hydrogen bonds maintained over the simulation, and the overall conformational stability of the complex.[13] A stable complex in an MD simulation provides strong evidence for a plausible binding mode.
Step 6: Binding Free Energy Calculations
Protocol: Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the protein-ligand complex.
Causality: While docking scores provide a relative ranking of ligands, binding free energy calculations offer a more quantitative estimation of binding affinity. These calculations consider contributions from electrostatics, van der Waals interactions, and solvation energies, providing a more physically realistic assessment of the binding event.
Part 3: Comparison with Alternative Methods
A truly comprehensive validation strategy involves comparing the results of molecular docking with those from orthogonal computational methods. This provides a more holistic view of the predicted protein-ligand interaction.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity.[16][17][18] A pharmacophore model can be generated from a set of known active ligands or from the protein-ligand complex itself.[19][20]
Comparative Value: If the docked pose of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid aligns well with a validated pharmacophore model for LYP inhibitors, it adds another layer of confidence to the predicted binding mode.
Caption: Alignment of a docked ligand with key pharmacophore features.
Machine Learning Approaches
In recent years, machine learning (ML) and deep learning models have emerged as powerful tools for predicting protein-ligand interactions.[21][22] These models can be trained on large datasets of known protein-ligand interactions to learn complex patterns and predict binding affinity or the likelihood of an interaction.[23][24][25]
Quantitative Data Summary
To facilitate a clear comparison of the validation metrics, the following table summarizes hypothetical data that would be generated during this workflow.
Validation Method
Metric
Result
Interpretation
Re-docking
RMSD (Å)
1.2
Excellent reproduction of the native binding pose.
Cross-docking
Average RMSD (Å)
1.8
Docking protocol is robust to minor conformational changes.
Enrichment Study
Enrichment Factor (EF1%)
15
Protocol effectively distinguishes actives from decoys.
MD Simulation
Ligand RMSD (Å)
Stable (< 2.0)
The docked pose is stable over the simulation time.
Binding Free Energy
ΔG (kcal/mol)
-9.5
Favorable binding affinity predicted.
Pharmacophore Fit
Fit Score
0.92
High alignment with key interaction features.
Machine Learning
Predicted pIC50
7.8
In agreement with other computational methods.
Conclusion
Validating computational docking models is a multifaceted process that requires a combination of techniques to build a compelling case for the predicted binding mode. By employing a rigorous workflow that includes re-docking, cross-docking, enrichment studies, and post-docking refinement with molecular dynamics simulations, researchers can significantly increase their confidence in in-silico predictions. Furthermore, comparing these results with orthogonal methods like pharmacophore modeling and machine learning provides a more holistic and robust validation. This comprehensive approach, as illustrated with the case study of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and its hypothetical target LYP, is essential for guiding efficient and successful drug discovery campaigns.
References
Current time inform
Machine learning approaches for predicting protein-ligand binding sites
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. Nanotechnology Perceptions.
Pharmacophore Modeling in Drug Discovery and Development: An Overview.
Pharmacophore Modeling in Drug Discovery and Development: An Overview.
Pharmacophore modeling: advances and pitfalls - Frontiers. Frontiers.
Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
Machine Learning for Sequence and Structure-Based Protein–Ligand Interaction Prediction | Journal of Chemical Information and Modeling - ACS Publications.
A New Paradigm for Applying Deep Learning to Protein-Ligand Interaction Prediction. MDPI.
On Machine Learning Approaches for Protein-Ligand Binding Affinity Prediction - arXiv. arXiv.
Machine learning approaches for predicting protein-ligand binding sites from sequence data.
Validating Docking Results with Molecular Dynamics Simul
Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results - Benchchem. BenchChem.
Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? | ResearchGate.
Ten quick tips to perform meaningful and reproducible molecular docking calcul
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC.
Improving Docking Validation - Biochemistry and Molecular Biology. Biochemistry and Molecular Biology.
What are the best ways to validate a docking result? - ResearchGate.
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. YouTube.
How to validate the molecular docking results ? | ResearchGate.
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC.
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Royal Society of Chemistry.
(PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION - ResearchGate.
A Comprehensive Review on Molecular Docking in Drug Discovery. MDPI.
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications.
Lessons in Molecular Recognition. 2. Assessing and Improving Cross-Docking Accuracy | Journal of Chemical Information and Modeling - ACS Publications.
A Review on Applications of Computational Methods in Drug Screening and Design - PMC.
Challenges and advances in computational docking: 2009 in review.
Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the h ACE2 Receptor - ScienceOpen. ScienceOpen.
VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. International Journal of Pharmaceutical Sciences and Research.
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC.
Benchmarking Suzuki coupling efficiency of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
An Application Scientist's Guide to Benchmarking Suzuki Coupling Efficiency for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid Introduction: The Challenge and Opportunity of a Multifunctional Scaffold 7-Bromo-5...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Benchmarking Suzuki Coupling Efficiency for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Introduction: The Challenge and Opportunity of a Multifunctional Scaffold
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid represents a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The presence of multiple reactive handles—a carboxylic acid and two distinct halogen atoms (bromine and chlorine)—offers a versatile platform for molecular elaboration. However, this complexity also presents a significant challenge for selective chemical transformations. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This guide provides a comprehensive framework for benchmarking the Suzuki coupling efficiency of this specific benzofuran derivative, with a focus on achieving selective C-Br bond activation. We will explore the rationale behind selecting various catalytic systems, provide detailed experimental protocols, and present a model for comparative data analysis. Our objective is to equip researchers with the insights needed to optimize this crucial transformation for their specific applications.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The efficiency of a Suzuki coupling reaction is governed by the interplay of several key steps in the catalytic cycle. Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions. The generally accepted cycle proceeds as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Br bond of the benzofuran). This is often the rate-limiting step and is typically faster for aryl bromides than for aryl chlorides.
Transmetalation: The resulting Pd(II) complex reacts with a boronic acid derivative (which is activated by a base) to form an organopalladium intermediate, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design for Benchmarking
To objectively compare the efficiency of different Suzuki coupling conditions for 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, a systematic approach is required. We will benchmark a range of palladium catalysts, bases, and solvents, keeping the boronic acid partner (phenylboronic acid) and reaction temperature constant initially.
Key Parameters for Comparison:
Palladium Catalyst: The choice of catalyst is paramount. We will compare a classic, widely used catalyst with more modern, highly active systems known for their effectiveness with challenging substrates.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A first-generation, versatile catalyst. It can be sensitive to air and moisture.
PdCl₂(dppf)-CH₂Cl₂ Adduct: A popular and robust catalyst with a wide phosphine bite angle, often effective for heteroaromatic substrates.
Buchwald Generation 3 (G3) Palladacycles (e.g., XPhos Pd G3): These are pre-catalysts that are highly active at low loadings and are known to be effective for sterically hindered and electron-deficient substrates.
Base: The base plays a crucial role in activating the boronic acid and facilitating the transmetalation step.
K₂CO₃ (Potassium Carbonate): A common, moderately strong inorganic base.
K₃PO₄ (Potassium Phosphate): A stronger inorganic base, often beneficial for less reactive substrates.
Cs₂CO₃ (Cesium Carbonate): A highly effective base, particularly with sterically demanding substrates.
Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is typical.
1,4-Dioxane/H₂O: A very common solvent system for Suzuki couplings.
Toluene/H₂O: Another effective system, particularly for reactions at higher temperatures.
2-MeTHF/H₂O: A more environmentally friendly alternative to THF and dioxane.
Experimental Workflow Diagram
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
Hazard Class
Category
Precautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
H302, H312, H332
Skin Irritation
Category 2
H315
Eye Irritation
Category 2A
H319
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335
This data is extrapolated from similar compounds and should be treated as a conservative estimate for safety planning.
The primary risks associated with improper disposal include harm to personnel from direct contact, and environmental contamination. Halogenated organic compounds are of particular concern as they can be persistent in the environment and require specialized disposal methods.[4]
Personal Protective Equipment (PPE)
Before handling 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid for disposal, all personnel must be equipped with the following PPE:
Eye Protection: Chemical safety goggles and a face shield.[2]
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5]
Body Protection: A flame-resistant laboratory coat.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[5]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a halogenated organic solid .
Key Segregation Principles:
Halogenated vs. Non-Halogenated: This compound must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated organic solvents or solids.[7][8]
Solid vs. Liquid: As a solid, it should be placed in a designated solid waste container, separate from liquid waste.[9]
Acids and Bases: Do not mix this acidic compound with bases in the same waste container.[6]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Procedure
4.1. Container Selection and Labeling:
Select an Appropriate Container: Use a wide-mouth, sealable container made of a material compatible with halogenated organic solids (e.g., a labeled, clean, and dry polyethylene or glass container). The original product container is often a suitable choice.[10][11]
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid".[9][12] The label should also include the appropriate hazard pictograms (e.g., irritant, harmful).
4.2. Waste Accumulation:
Transfer the Waste: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[2]
Secure the Container: Tightly seal the container lid after each addition of waste.[7]
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] The SAA should be in a well-ventilated area, away from incompatible materials.
4.3. Final Disposal:
Arrange for Pickup: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[8] This is illegal and poses a significant environmental hazard.
High-Temperature Incineration: The approved disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[4][6]
Spill Management
In the event of a spill, follow these procedures immediately:
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol) and paper towels. All cleanup materials, including contaminated gloves, must be placed in the "Halogenated Solid Waste" container.[11]
Report the Spill: Report the incident to your laboratory supervisor and EHS office, in accordance with your institution's policies.
Empty Container Disposal
Empty containers that held 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid are also considered hazardous waste.
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[11][13]
Collect the Rinsate: The solvent rinsate must be collected and disposed of as "Halogenated Liquid Waste".[11]
Deface the Label: Completely remove or deface the original label on the container.[13]
Dispose of the Container: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous waste (e.g., in the appropriate recycling bin for glass or plastic).[13]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS office for any additional requirements.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
University of Otago. Laboratory chemical waste disposal guidelines.
Chemical Waste Disposal Guidelines.
Hazardous Waste Segregation. (2016, April 15).
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Managing Hazardous Chemical Waste in the Lab.
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Cornell EHS. (n.d.). 7.2 Organic Solvents.
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
NextSDS. methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate — Chemical Substance Information.
Angene Chemical. (2025, April 5). Safety Data Sheet.
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
Fisher Scientific. (2025, December 20). Safety Data Sheet.
American Elements. 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Personal protective equipment for handling 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Comprehensive Safety and Operational Guide for Handling 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide an authoritative, self-validating operational framework for the safe handling, reaction, and disposal of halogenated benzofuran carboxylic acids, ensuring both personnel safety and experimental integrity.
Chemical Hazard Profile & Mechanistic Rationale
Handling 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-85-3) requires a nuanced understanding of its structural components. As a Senior Application Scientist, I emphasize that safety protocols cannot be memorized; they must be understood through the lens of molecular causality.
This compound presents a dual-hazard profile:
The Halogenated Benzofuran Core: Benzofuran derivatives, particularly those substituted with halogens (bromine and chlorine), are highly lipophilic. This lipophilicity allows them to readily permeate biological membranes. Furthermore, halogenated benzofurans frequently exhibit cytotoxic properties, often utilized in oncology research to induce apoptosis or inhibit specific kinase pathways [1]. Therefore, inadvertent exposure poses significant cellular toxicity risks.
The Carboxylic Acid Moiety: The acidic functional group acts as a severe local irritant. Upon contact with the moisture in skin, eyes, or mucous membranes, it causes localized pH drops, leading to chemical burns, protein denaturation, and severe respiratory tract irritation if inhaled as an aerosolized dust [2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic, potentially cytotoxic halogenated organic acids. The following matrix outlines the required protective barrier system.
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Double-gloved Nitrile (Minimum 5 mil thickness per layer).
The lipophilic halogenated benzofuran core can accelerate permeation through single-ply nitrile. Double-gloving provides a fail-safe; the outer glove is discarded immediately upon suspected contamination [1].
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles. (Add a face shield if handling >50g).
Prevents micro-dust particles from interacting with the aqueous environment of the cornea, which would trigger immediate acidic irritation [2].
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs + Chemical-resistant apron.
Prevents electrostatic accumulation (which can aerosolize fine powders) and provides a barrier against accidental spills during solvent dissolution.
Respiratory
Handled strictly within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
Mechanical ventilation is the primary control. If weighing must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of cytotoxic dust [2].
Operational Plan & Handling Protocol
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is met.
Step 1: Environmental Verification
Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).
Clear the workspace of all incompatible materials, specifically strong oxidizers and inorganic bases.
Step 2: Anti-Static Weighing
Causality: Organic powders generate static electricity, causing them to repel from spatulas and aerosolize.
Use an anti-static gun (e.g., Zerostat) on the weighing boat and the exterior of the chemical bottle.
Use a grounded, non-metallic spatula (PTFE-coated) to transfer the solid.
Step 3: Closed-System Transfer
Once weighed, seal the weighing boat or transfer the powder into a vial with a PTFE-lined cap before removing it from the balance area. Never transport open powders across the laboratory.
Step 4: Dissolution and Reaction
When dissolving the compound in organic solvents (e.g., dichloromethane, DMSO, or THF), add the solvent to the powder slowly down the side of the flask to prevent dust kick-up.
Ensure the reaction vessel is properly vented through a scrubber system if heating, as thermal decomposition will release highly toxic hydrogen bromide (HBr) and hydrogen chloride (HCl) gases.
Caption: Standard operational workflow for safely handling halogenated benzofuran carboxylic acids.
Spill Response & Decontamination Plan
In the event of a spill, immediate containment and neutralization are required to prevent both inhalation hazards and surface contamination.
Step 1: Evacuation and Assessment
If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to prevent dust inhalation. Don a P100 respirator before returning.
Step 2: Containment (Solid Spill)
Do not dry-sweep. Dry sweeping aerosolizes the cytotoxic powder.
Cover the spill gently with damp absorbent pads (using water or a compatible inert solvent) to suppress dust formation.
Step 3: Chemical Neutralization
Causality: The compound is an aromatic carboxylic acid. It can be neutralized using a mild base to form a water-soluble, less hazardous salt.
Carefully apply a dilute solution of sodium carbonate (
Na2CO3
) or sodium bicarbonate (
NaHCO3
) over the spill area [3]. Wait for any mild effervescence to cease.
Step 4: Collection and Decontamination
Use a non-metallic scoop to collect the neutralized slurry. Place it into a wide-mouth, sealable hazardous waste container.
Wash the contaminated surface with soap and water, followed by an ethanol wipe to remove any residual lipophilic organic traces.
Caption: Step-by-step emergency spill response and chemical neutralization pathway.
Logistical Disposal Plan: The Halogenated Waste Stream
The disposal of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid requires strict adherence to environmental regulations regarding halogenated organics.
Strict Segregation Rule:
This compound, and any solvents or materials contaminated by it, must be segregated into a dedicated Halogenated Organic Waste container [4].
Mechanistic Rationale for Segregation: Non-halogenated organic waste is typically disposed of via standard commercial incineration. However, if halogenated compounds (containing Br or Cl) are incinerated under standard conditions, they can undergo thermal recombination to form highly toxic, environmentally persistent dioxins and furans [5].
Halogenated waste streams are sent to specialized high-temperature incinerators equipped with alkaline scrubbers designed specifically to capture and neutralize acidic halogen gases (HBr, HCl) before they reach the atmosphere [4].
Financial & Regulatory Impact: Mixing even a small amount of halogenated waste into a non-halogenated waste carboy forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and violating EPA/OSHA laboratory compliance standards [5].
Disposal Steps:
Place all neutralized spill materials, contaminated gloves, and empty reagent bottles into solid halogenated waste bins.
Liquid reaction mixtures or solvent rinses must go into clearly labeled liquid halogenated waste carboys.
Ensure the waste label explicitly lists "Brominated/Chlorinated Benzofuran Derivative" to inform waste management contractors of the specific halogen load.
References
Bioactive Benzofuran Derivatives: A Review. ResearchGate. Available at:[Link]
Organic Chemistry Laboratory Safety Notes. Cerritos College. Available at:[Link]
Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]
Disposal of Chemical Wastes. RiskAssess. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.